molecular formula C10H12Cl2 B2534414 1-Chloro-4-(4-chlorobutyl)benzene CAS No. 90876-16-7

1-Chloro-4-(4-chlorobutyl)benzene

Cat. No.: B2534414
CAS No.: 90876-16-7
M. Wt: 203.11
InChI Key: KKLHXEZIZGHURP-UHFFFAOYSA-N
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Description

1-Chloro-4-(4-chlorobutyl)benzene, also known as 4-Phenylbutyl chloride, is an organic compound with the molecular formula C10H12Cl2. It is a derivative of benzene, where a butyl chain substituted with chlorine atoms is attached to the benzene ring. This compound is of interest due to its applications in various fields, including organic synthesis and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-(4-chlorobutyl)benzene can be synthesized through the Friedel-Crafts alkylation reaction. The process involves the reaction of benzene with 1,4-dichlorobutane in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: In an industrial setting, the preparation of this compound involves the use of large-scale reactors where benzene and 1,4-dichlorobutane are continuously fed into the reactor along with the catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(4-chlorobutyl)benzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The butyl chain can be oxidized to form various functional groups such as alcohols, aldehydes, or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

Major Products:

    Substitution: 4-Phenylbutanol, 4-Phenylbutylamine.

    Oxidation: 4-Phenylbutanoic acid.

    Reduction: 4-Phenylbutane.

Scientific Research Applications

1-Chloro-4-(4-chlorobutyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-4-(4-chlorobutyl)benzene primarily involves electrophilic aromatic substitution reactions. The chlorine atoms on the butyl chain act as leaving groups, allowing nucleophiles to attack the benzene ring. This results in the formation of various substituted benzene derivatives. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of two chlorine atoms on the butyl chain, which allows for a wider range of chemical reactions and applications compared to its analogs .

Properties

IUPAC Name

1-chloro-4-(4-chlorobutyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2/c11-8-2-1-3-9-4-6-10(12)7-5-9/h4-7H,1-3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLHXEZIZGHURP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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